molecular formula C20H17ClN2O B5836204 N-(3-chlorophenyl)-N'-(diphenylmethyl)urea CAS No. 413590-81-5

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea

Cat. No.: B5836204
CAS No.: 413590-81-5
M. Wt: 336.8 g/mol
InChI Key: MJLKZRTVYHMILO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea, also known as CDU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and agriculture. This compound is a member of the urea family and has been shown to exhibit a wide range of biological activities, including herbicidal, antifungal, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(diphenylmethyl)urea is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in plant and fungal metabolism. This compound has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. This inhibition leads to the disruption of fungal cell wall formation and ultimately results in the death of the fungus.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants and fungi. In plants, this compound has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. This compound has also been shown to disrupt the cell wall formation of fungi, leading to the death of the fungus. Additionally, this compound has been shown to induce oxidative stress in both plants and fungi, leading to the accumulation of reactive oxygen species and ultimately resulting in cell death.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent biological activity against a wide range of plant and fungal species, making it a useful tool for studying plant and fungal metabolism. However, this compound also has several limitations. Its mechanism of action is not yet fully understood, and its potential toxicity to non-target organisms has not been fully evaluated. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for N-(3-chlorophenyl)-N'-(diphenylmethyl)urea research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the evaluation of this compound's potential as an antitumor agent in clinical trials. Additionally, the potential environmental impact of this compound use in agriculture should be further evaluated, particularly with regard to its potential toxicity to non-target organisms. Finally, the mechanism of action of this compound should be further elucidated, which could lead to the development of new herbicides and antifungal agents with improved efficacy and safety.

Synthesis Methods

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea can be synthesized by reacting 3-chloroaniline with benzophenone in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with urea in the presence of a palladium catalyst and hydrogen gas to yield this compound. This method of synthesis has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(diphenylmethyl)urea has been extensively studied for its potential applications in the field of agriculture. It has been shown to exhibit potent herbicidal activity against a wide range of weed species, making it a promising candidate for use in crop protection. This compound has also been shown to have antifungal activity against several plant pathogens, including Fusarium oxysporum and Botrytis cinerea. Additionally, this compound has been investigated for its potential as an antitumor agent, with promising results in preclinical studies.

Properties

IUPAC Name

1-benzhydryl-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKZRTVYHMILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413590-81-5
Record name N-BENZHYDRYL-N'-(3-CHLOROPHENYL)UREA
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